molecular formula C13H12BrNO2 B3173463 5-Bromo-2-(2-methoxyphenoxy)aniline CAS No. 946786-62-5

5-Bromo-2-(2-methoxyphenoxy)aniline

Cat. No.: B3173463
CAS No.: 946786-62-5
M. Wt: 294.14 g/mol
InChI Key: IFZPYVRQPUIXAE-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methoxyphenoxy)aniline is a brominated aniline derivative featuring a 2-methoxyphenoxy substituent at the 2-position and a bromine atom at the 5-position of the benzene ring. The methoxy group on the phenoxy moiety confers electron-donating effects, influencing the compound’s reactivity and interactions in chemical reactions.

Properties

IUPAC Name

5-bromo-2-(2-methoxyphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-16-12-4-2-3-5-13(12)17-11-7-6-9(14)8-10(11)15/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZPYVRQPUIXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methoxyphenoxy)aniline typically involves multiple steps. One common method includes the following steps:

    Acetylation: Protecting the phenolic hydroxyl group of o-methoxyphenol using acetic anhydride.

    Bromination: Brominating the protected compound using bromine under the catalysis of iron powder.

    Deacetylation: Removing the acetyl group to yield this compound.

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-methoxyphenoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methoxyphenoxy)aniline involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, influencing biological pathways and molecular interactions . detailed studies on its exact mechanism of action are limited.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The structural analogs of 5-Bromo-2-(2-methoxyphenoxy)aniline differ primarily in the substituents attached to the aniline ring, which alter electronic and steric properties:

  • 5-Bromo-2-(4-fluorophenoxy)aniline (CAS 31081-30-8): The 4-fluorophenoxy group introduces electron-withdrawing effects via the fluorine atom, reducing the electron density of the aromatic ring compared to the methoxy group in the target compound. This difference impacts electrophilic substitution reactivity and solubility .
  • This makes it suitable for applications in medicinal chemistry, such as kinase inhibitor design .
  • 5-Bromo-2-(trifluoromethyl)aniline (CAS 703-91-3) : The trifluoromethyl group is strongly electron-withdrawing, significantly lowering the electron density of the aromatic ring. This alters reactivity in coupling reactions and may improve metabolic stability in drug candidates .
  • 5-Bromo-2-(3-ethoxyphenoxy)aniline (CAS 946665-32-3): The ethoxy group at the meta position of the phenoxy ring introduces steric hindrance and moderate electron-donating effects, differing from the ortho-methoxy configuration in the target compound .

Physicochemical Properties

Key properties of selected analogs are compared below:

Compound Name Molecular Weight XLogP3 Hydrogen Bond Donors Rotatable Bonds Reference
This compound Not reported ~3.2* 1 4 N/A
5-Bromo-2-(4-fluorophenoxy)aniline Not reported ~3.0* 1 3
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline 259.14 1.9 1 4
5-Bromo-2-(3-ethoxyphenoxy)aniline 308.17 3.8 1 4

*Estimated based on structural similarity.

The higher XLogP3 value of 5-Bromo-2-(3-ethoxyphenoxy)aniline (3.8) compared to the dimethylaminoethoxy analog (1.9) reflects increased lipophilicity due to the ethoxy group, which may influence membrane permeability in biological systems .

Research Findings and Discussion

Recent studies highlight the importance of substituent choice in tuning the properties of brominated anilines:

  • Solubility and Bioavailability: Amino-ethoxy substituents (e.g., morpholinoethoxy) improve aqueous solubility, making them favorable for drug formulation .
  • Halogen Effects : Bromine’s size and polarizability enhance binding affinity in receptor-ligand interactions compared to smaller halogens like fluorine .
  • Synthetic Flexibility : The use of silyl-protected groups (e.g., triisopropylsilyl) in intermediates allows for selective functionalization, enabling complex derivatization .

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-(2-methoxyphenoxy)aniline?

The synthesis typically involves coupling reactions between halogenated anilines and substituted phenols. A common approach is nucleophilic aromatic substitution, where a brominated aniline derivative reacts with 2-methoxyphenol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. For example, describes analogous reactions using methoxyphenol derivatives and nitro intermediates, which can be adapted by substituting the starting materials . Purification often employs column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) to isolate the target compound.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are critical for confirming the substitution pattern. The methoxyphenoxy group’s protons resonate downfield (~6.5–7.5 ppm), while the aniline NH₂ group appears as a broad singlet (~4–5 ppm).
  • LC-MS : Validates molecular weight (MW: ~308.14 g/mol) and purity. highlights LCMS as a standard tool for verifying intermediates and final products .
  • FT-IR : Confirms functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-O-C from methoxy at ~1250 cm⁻¹).

Q. What are the key solubility and stability considerations for handling this compound?

The compound is likely soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in THF or ethyl acetate. Stability tests under varying pH and temperature are essential: the methoxyphenoxy group may hydrolyze under strong acidic/basic conditions. Store at 2–8°C in inert atmospheres to prevent oxidation of the aniline group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations can map electron density to predict regioselectivity. The bromine atom acts as a strong electron-withdrawing group, directing electrophiles to the para position relative to the methoxyphenoxy group. notes similar trends in bromophenoxy analogs, where electron-deficient aromatic rings favor meta/para substitution .

Q. What strategies resolve contradictory data in biological activity studies?

If conflicting results arise (e.g., variable IC₅₀ values in enzyme inhibition assays):

  • Dose-response curves : Validate activity across multiple concentrations.
  • Molecular docking : Compare binding affinities with structural analogs (e.g., ’s trifluoromethyl derivatives) to identify key interactions .
  • Control experiments : Rule out solvent or impurity effects using HPLC-purified samples.

Q. How does the methoxyphenoxy substituent influence pharmacological properties?

The methoxy group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability, while the phenoxy group may engage in π-π stacking with biological targets. and suggest such substituents increase metabolic stability compared to non-ether-linked analogs .

Q. What experimental designs optimize catalytic cross-coupling reactions involving this compound?

For Suzuki-Miyaura couplings (e.g., replacing bromine with aryl/heteroaryl groups):

  • Catalyst screening : Pd(PPh₃)₄ or XPhos Pd G3 in toluene/ethanol/water mixtures (see for analogous protocols) .
  • Temperature optimization : 80–110°C for 6–12 hours.
  • Workflow : Monitor reaction progress via TLC or in-situ IR, and quench with aqueous NH₄Cl to isolate products.

Q. How to address low yields in large-scale synthesis?

  • Continuous flow reactors : Improve heat/mass transfer ( highlights industrial-scale methods for similar compounds) .
  • Recrystallization : Use ethanol/water mixtures to enhance purity.
  • Byproduct analysis : GC-MS or LC-MS to identify side products (e.g., dehalogenated species or dimerization).

Methodological Guidance

9. Designing structure-activity relationship (SAR) studies:

  • Variation of substituents : Replace bromine with Cl, I, or CF₃ to assess electronic effects.
  • Bioisosteric replacements : Swap methoxyphenoxy with benzodioxole () .
  • Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify binding motifs.

10. Troubleshooting spectral ambiguities:

  • NOESY NMR : Resolve spatial proximity between methoxyphenoxy and aniline protons.
  • X-ray crystallography : Confirm molecular conformation (’s structural data for analogs can guide predictions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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